4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene
Description
4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene (CAS No. 1404193-90-3) is a fluorinated aromatic compound with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.580 g/mol . Its structure features a methyl group at position 1, a fluorine atom at position 2, and a chloro(difluoro)methoxy group (–O–CF₂Cl) at position 4. The InChIKey SUVDOBZWZWCUDR-UHFFFAOYSA-N facilitates precise identification in chemical databases .
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-2-3-6(4-7(5)10)13-8(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVDOBZWZWCUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene can be achieved through several methods. One common approach involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride in the presence of a catalyst . This reaction yields a chloro(difluoro)methoxy phenyl intermediate, which can then be nitrated using mixed acids to produce 4-[Chloro(difluoro)methoxy]nitrobenzene. Finally, hydrogenation of the nitro group results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination and nitration processes, followed by hydrogenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized aromatic compounds .
Scientific Research Applications
4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The chloro(difluoro)methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene (CAS 1417567-44-2)
- Molecular Formula : C₇H₃Br₂ClF₂O
- Molecular Weight : 336.36 g/mol
- Key Differences :
- Replaces the methyl (position 1) and fluorine (position 2) groups with bromine atoms at positions 2 and 4.
- The chloro(difluoro)methoxy group remains at position 1.
- Implications :
4-(Chloro-Difluoro-Methoxy)-Phenylamine (CAS 39065-95-7)
- Molecular Formula: C₇H₆ClF₂NO
- Key Differences: Substitutes the methyl group (position 1) with an amino group (–NH₂).
- Implications: The amino group introduces H-bond donor capacity (1 donor vs. Increased basicity and reactivity in acid-catalyzed reactions compared to the inert methyl group .
Functional Group Complexity
2-Chloro-1-[[4-[(2-Chloro-4-Methoxyphenoxy)Methyl]Phenyl]Methoxy]-4-Methoxybenzene (CAS 146949-20-4)
- Molecular Formula : C₂₃H₂₀Cl₂O₅
- Key Features :
- Contains two methoxy groups and two chlorine atoms across a biphenyl ether scaffold.
- Comparison: Higher H-bond acceptors (5 vs. 4) due to additional methoxy groups, suggesting greater polarity. The extended aromatic system may reduce volatility compared to the simpler monoaromatic target compound .
N-[2-[5-[Chloro(Difluoro)Methoxy]-2-Methyl-1H-Indol-3-Yl]Ethyl]-2-Methoxy-5-Methylbenzenesulfonamide (CAS 695194-64-0)
- Molecular Formula : C₂₀H₂₁ClF₂N₂O₄S
- Key Differences :
- Incorporates a sulfonamide group and an indole ring substituted with chloro(difluoro)methoxy.
- Significantly higher molecular weight (449.90 g/mol) compared to the target compound (210.58 g/mol), likely limiting membrane permeability .
Electronic and Reactivity Profiles
Nitrofluorfen (CAS Not Provided)
- Structure: 2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
- Key Features: Contains nitro (–NO₂) and trifluoromethyl (–CF₃) groups.
- Comparison :
- The nitro group is a stronger electron-withdrawing group than chloro(difluoro)methoxy, directing electrophilic attacks to specific positions.
- Such compounds are often used as herbicides , whereas the target compound’s applications remain unexplored but may differ due to milder electronic effects .
Biological Activity
4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene, a compound featuring multiple halogenated functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₄ClF₂O, indicating the presence of a chloro group, difluoromethoxy group, and a fluoro group on the benzene ring. The compound's properties are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₄ClF₂O |
| Molecular Weight | 182.56 g/mol |
| Physical State | Colorless liquid |
| Functional Groups | Chloro, difluoromethoxy, fluoro |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the functional groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.
- Modulation of Receptor Function : It may alter the activity of certain receptors, affecting cellular signaling pathways.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential in various biological contexts:
- Antitumor Activity : In vitro studies have demonstrated that derivatives of similar compounds exhibit significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). For instance, compounds with similar structural features showed IC50 values ranging from 14.2 to 21.2 μM against A549 cells, indicating promising anticancer properties .
- Cytotoxicity Evaluation : A structure-activity relationship analysis revealed that modifications at specific positions on the benzene ring significantly impact cytotoxic activity. Compounds with electron-rich substituents exhibited enhanced cellular activity compared to those with electron-deficient groups .
- Enzyme Inhibition : The compound was tested for its inhibitory activity against cyclin-dependent kinases (CDKs). Although it did not show strong inhibition against CDK2, it exhibited notable inhibitory effects against CDK9 at micromolar concentrations (e.g., 4.7 μM), suggesting its potential as a therapeutic agent targeting cell cycle regulation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the positioning and nature of substituents on the benzene ring are crucial for enhancing biological activity. Electron-withdrawing groups like chloro and fluoro enhance reactivity by stabilizing negative charges during enzymatic interactions. Conversely, electron-donating groups tend to reduce reactivity and biological efficacy.
Summary of Findings
The biological activity of this compound is characterized by its ability to interact with key molecular targets involved in cancer progression and cellular signaling. Its unique structural features contribute to its reactivity and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
